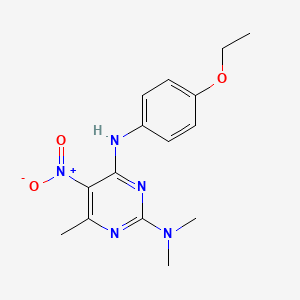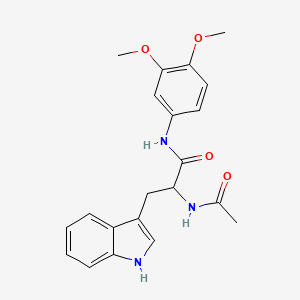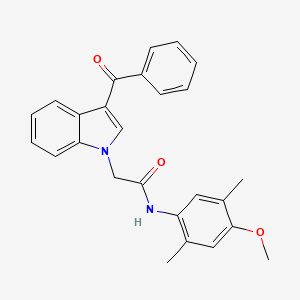
N~4~-(4-ethoxyphenyl)-N~2~,N~2~,6-trimethyl-5-nitro-2,4-pyrimidinediamine
Descripción general
Descripción
N~4~-(4-ethoxyphenyl)-N~2~,N~2~,6-trimethyl-5-nitro-2,4-pyrimidinediamine, also known as ethoxymethylpyrimidine (EMPT), is a chemical compound that has been widely studied for its potential applications in scientific research. EMPT is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively. In
Mecanismo De Acción
EMPT exerts its biological effects by inhibiting the enzyme DHFR, which is essential for the synthesis of thymidylate, a precursor of DNA. By inhibiting DHFR, EMPT prevents the synthesis of DNA, leading to cell death. Additionally, EMPT has been shown to reduce oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
EMPT has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, EMPT inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In the brain, EMPT reduces oxidative stress and inflammation, leading to neuroprotection. In infectious diseases, EMPT inhibits the growth of pathogenic microorganisms by disrupting their DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPT has several advantages for lab experiments, including its high potency and selectivity for DHFR, its ability to cross the blood-brain barrier, and its broad-spectrum antibacterial and antifungal properties. However, EMPT also has some limitations, such as its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on EMPT, including the development of new synthesis methods, the investigation of its potential use in combination with other anticancer drugs, the exploration of its neuroprotective effects in various neurological disorders, and the evaluation of its efficacy and safety in clinical trials. Additionally, further studies are needed to determine the optimal dosing and administration of EMPT and to investigate its potential side effects and interactions with other drugs.
Aplicaciones Científicas De Investigación
EMPT has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, EMPT has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis. In neuroscience, EMPT has been investigated for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In infectious diseases, EMPT has been studied for its antibacterial and antifungal properties, as it has been shown to inhibit the growth of various pathogenic microorganisms.
Propiedades
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N,2-N,6-trimethyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-5-23-12-8-6-11(7-9-12)17-14-13(20(21)22)10(2)16-15(18-14)19(3)4/h6-9H,5H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOQZBDHLYAYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-ethoxyphenyl)-N~2~,N~2~,6-trimethyl-5-nitropyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B4196253.png)
![N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B4196262.png)
![5-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4196279.png)
![9-(2-chloro-6-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4196288.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4196289.png)


![2-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4196298.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196312.png)
![3-(benzylsulfonyl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196315.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-isopropyl-3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4196334.png)
